Araliasaponin V

Description

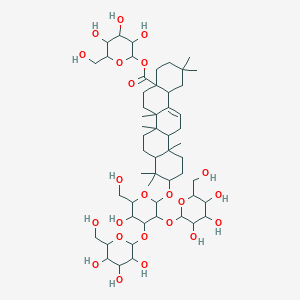

Structure

2D Structure

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROYUZKXUGPCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Araliasaponin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

340963-86-2 | |

| Record name | Araliasaponin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Extraction, and Isolation Methodologies of Araliasaponin V for Research Applications

Chromatographic Separations (e.g., Column Chromatography, HPLC, Preparative HPLC) Chromatographic methods are widely used for the isolation and purification of saponins (B1172615).

Column Chromatography (CC): Silica gel column chromatography is a common initial step in the isolation process researchgate.netuqac.ca. Different solvent systems, such as mixtures of chloroform, methanol (B129727), and water, are used for elution to separate fractions with varying polarity researchgate.netuqac.ca. Macroporous adsorption resins have also been used for the initial fractionation of saponin (B1150181) crude extracts, offering advantages in terms of yield and color compared to methods like using n-butanol science.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating saponins researchgate.netresearchgate.net. Due to the lack of a strong chromophore in many saponins, detection is often performed at lower UV wavelengths (200-210 nm), which can also detect other compounds researchgate.netresearchgate.net. Evaporative light scattering detection (ELSD) is a universal detection method that is particularly useful for saponins as it does not rely on UV absorption and provides a stable baseline with gradient elution researchgate.netresearchgate.netspringernature.com. Reversed-phase HPLC using ODS (octadecyl silica) columns with mobile phases like acetonitrile-water or methanol-water gradients is frequently employed for saponin separation researchgate.netuqac.cascience.govspandidos-publications.com.

Preparative HPLC (Prep-HPLC): For obtaining larger quantities of purified Araliasaponin V for research, preparative HPLC is utilized researchgate.netmz-at.degilson.com. This involves using larger columns and higher flow rates compared to analytical HPLC mz-at.dehplcvials.com. Prep-HPLC allows for the separation and collection of specific compounds based on their elution profiles mz-at.dehplcvials.com. Examples include using ODS columns with methanol-water gradients for the preparative separation of saponins from Aralia decaisneana, yielding this compound among other compounds researchgate.netresearchgate.net. The primary goal of preparative HPLC is to achieve sufficient purity and yield of the target compound mz-at.dehplcvials.com.

Counter-Current Separation Methods (e.g., High-Speed Counter-Current Chromatography) Counter-current chromatography (CCC), including high-speed counter-current chromatography (HSCCC), is an all-liquid chromatographic technique that separates compounds based on their partition between two immiscible liquid phasesresearchgate.netglobalresearchonline.netaocs.org. A key advantage of CCC/HSCCC is the absence of a solid stationary phase, which minimizes irreversible adsorption of the sample, leading to high recovery ratesresearchgate.netglobalresearchonline.netaocs.org.

HSCCC has gained increasing attention for the separation of natural products due to its superior separation abilities researchgate.netglobalresearchonline.net. It has been successfully applied to the separation of various saponins springernature.compan.olsztyn.plnih.gov. The choice of the two-phase solvent system is crucial for effective separation in HSCCC, and different solvent systems are explored based on the polarity of the target compounds aocs.orgpan.olsztyn.pl. HSCCC coupled with ELSD is considered a powerful combination for the separation and detection of saponins springernature.comresearchgate.net.

Methodologies for Purity Assessment in Isolated Fractions Assessing the purity of isolated this compound is critical for ensuring reliable research findings. Various analytical techniques are employed for this purpose.

HPLC: HPLC is a primary method for purity assessment researchgate.netresearchgate.netspandidos-publications.com. The purity of a compound can be evaluated by calculating the percentage of its peak area relative to the total peak area in the HPLC chromatogram (peak area normalization method) spandidos-publications.com. UV detection at 200-210 nm or ELSD are commonly used for detecting saponins during purity analysis by HPLC researchgate.netresearchgate.netspringernature.com.

Thin-Layer Chromatography (TLC): TLC can be used as a supporting technique for confirming the purity and identity of isolated saponin fractions researchgate.netresearchgate.netmdpi.com. Saponin spots on TLC plates can be visualized by spraying with reagents like 10% sulfuric acid in ethanol (B145695) followed by heating, or using the Lieberman-Burchard reagent researchgate.netresearchgate.netmdpi.com.

Spectroscopic Methods: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural identification and can also provide information regarding the purity of isolated saponins nih.govmdpi.comcreative-proteomics.com. LC-MS is widely used for the identification, quantification, and quality control of saponins uqac.camdpi.com.

Spectrophotometric Methods: While often used for determining total saponin content, spectrophotometric methods like the vanillin-sulfuric acid colorimetric method can also be applied to assess the purity of isolated saponins by comparing absorbance values to a standard curve byu.edugoogle.comresearchgate.net.

These methods, often used in combination, allow researchers to determine the purity of isolated this compound fractions before their application in further research studies.

Structural Elucidation and Characterization Methodologies of Araliasaponin V

Spectroscopic and Spectrometric Approaches to Structural Analysis

Spectroscopic and spectrometric techniques are fundamental in determining the structural features of Araliasaponin V, providing detailed insights into its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for the structural elucidation of saponins (B1172615) like this compound. 1H NMR and 13C NMR spectra provide information about the types of protons and carbons present in the molecule and their chemical environments scispace.comquestjournals.org. Analysis of chemical shifts and coupling constants in 1D NMR spectra helps in identifying different structural fragments, such as methyl groups, methylene (B1212753) groups, methine groups, and anomeric protons of sugar units questjournals.org.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry plays a vital role in determining the molecular weight and providing fragmentation patterns that aid in the structural characterization of this compound. Various MS techniques are employed, including Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), tandem MS (MSn), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com.

ESI-MS is commonly used for saponins due to its ability to ionize polar molecules. It typically provides protonated, deprotonated, or cationized molecular ions (e.g., [M+H]+, [M-H]-, [M+Na]+) from which the molecular weight can be determined scispace.comquestjournals.orguliege.beuqac.ca. HRESIMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the compound uliege.beuqac.ca. For example, HRESIMS data showing a pseudo-molecular sodiated ion at a specific m/z value can confirm the molecular formula uliege.beuqac.ca.

Tandem mass spectrometry (MSn), where selected ions are fragmented and the resulting fragment ions are analyzed, provides valuable information about the structure of the molecule, particularly the sequence and nature of the sugar moieties and the structure of the aglycone researchgate.netnih.gov. Fragmentation commonly occurs at the glycosidic linkages, leading to the loss of sugar units. Analyzing the mass differences between fragment ions helps in identifying the types of sugars present and their sequence researchgate.netnih.gov. Collision-Induced Dissociation (CID) is a common fragmentation technique used in MS/MS experiments researchgate.netlcms.cz. The fragmentation pathways of intact ions can be proposed to elucidate structural elements researchgate.net.

Hyphenated techniques like LC-MS and UHPLC-MS/MS combine the separation power of liquid chromatography with the detection and structural information capabilities of mass spectrometry researchgate.netresearchgate.netresearchgate.netmdpi.com. LC-MS allows for the separation of complex mixtures containing this compound and related compounds before their detection and analysis by MS researchgate.netresearchgate.net. UHPLC-MS/MS offers improved separation efficiency and sensitivity researchgate.netmdpi.com. HPLC-QTOFMS (High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and UHPLC-ESI-QTOF-MS/MS provide high-resolution mass data and fragmentation patterns, which are particularly useful for the identification and characterization of saponins in complex plant extracts researchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information about the presence of certain functional groups and structural features in this compound. UV-Vis spectroscopy is primarily used to detect the presence of chromophores, such as conjugated double bonds or aromatic rings, in a molecule mrclab.comdrawellanalytical.com. While triterpene saponins like this compound may not have strong UV absorption unless they contain such chromophores in their aglycone or sugar moieties, UV detection can still be used in hyphenated techniques like HPLC-UV or HPLC-PDA for monitoring and quantification mdpi.comshimadzu.com.

IR spectroscopy provides information about the vibrational modes of the chemical bonds within the molecule, allowing for the identification of functional groups mrclab.comdrawellanalytical.comitwreagents.com. Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific bonds, such as hydroxyl groups (O-H), carbonyl groups (C=O), and C-H bonds drawellanalytical.comitwreagents.com. IR spectroscopy can help confirm the presence of hydroxyl groups in the sugar units and the aglycone, as well as the carbonyl group often present in the aglycone of oleanane-type saponins like this compound scispace.comuliege.beuqac.ca.

Chromatographic Methods for Structural Profiling and Isomer Differentiation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from other compounds in complex mixtures and for differentiating it from isomeric forms.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

HPLC is a widely used technique for the separation, purification, and analysis of saponins, including this compound uliege.beresearchgate.netmdpi.commrclab.comhmdb.canih.govresearchgate.netresearchgate.net. The separation is achieved by partitioning the compounds between a stationary phase and a mobile phase. Different types of stationary phases (e.g., C18) and mobile phases (e.g., gradients of acetonitrile (B52724) or methanol (B129727) and water, often with acidic modifiers like formic acid) are used to optimize the separation of saponins based on their polarity and structural differences researchgate.netmdpi.comnih.gov.

HPLC systems are coupled with various detectors to monitor the separated compounds. Common detectors used for saponins include Photodiode Array (PDA) or Diode Array Detectors (DAD), and Evaporative Light Scattering Detectors (ELSD) mdpi.comshimadzu.comitwreagents.comhmdb.caresearchgate.net. PDA/DAD detectors measure the UV-Vis absorbance spectrum of the eluting compounds across a range of wavelengths, providing information about the presence of chromophores and allowing for peak purity assessment mdpi.comshimadzu.com. ELSD is a universal detector that detects non-volatile analytes by nebulizing the HPLC eluent, evaporating the solvent, and scattering light off the remaining particles. It is particularly useful for detecting compounds that lack strong UV chromophores, such as many saponins mdpi.comnih.govresearchgate.netscience.gov. The retention time of this compound in a specific HPLC method is a characteristic parameter that aids in its identification and can be used for quantitative analysis mdpi.comnih.govresearchgate.net.

Differentiation of Isomeric Forms

Differentiating this compound from its isomers, which may have the same molecular formula but different structural arrangements (e.g., different sugar linkages or positions of attachment), is a critical aspect of structural characterization. Chromatographic methods, particularly HPLC, can often separate isomers based on subtle differences in their interactions with the stationary and mobile phases, resulting in different retention times researchgate.netnih.govlcms.cz.

When chromatographic separation of isomers is not complete, hyphenated techniques like LC-MS and UHPLC-MS/MS are invaluable for their differentiation researchgate.netlcms.cz. Although isomers may produce very similar mass spectra, differences in their fragmentation patterns under tandem MS conditions (e.g., CID spectra) can provide diagnostic fragments that allow for their identification researchgate.netnih.govlcms.cznih.gov. Analyzing the relative abundance of specific fragment ions can help distinguish between isomers with different sugar linkages or positions of glycosylation nih.gov. For example, differences in the susceptibility of glycosidic linkages to fragmentation in negative ion mode ESI-MS can be used to determine the substitution positions of sugar chains nih.gov. Comparing the CID spectra and retention times of unknown compounds with those of known isomers or reference standards is a common approach for isomer differentiation researchgate.netnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4979347 |

| Araliasaponin IV | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin VI | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin TTP | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin II | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin III | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin VII | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin IX | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin XII | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin XIV | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Araliasaponin XVI | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Nudicauloside A | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Nudicauloside B | Not Available (Mentioned in context of other Aralia saponins, CID not found in search results) |

| Oleanolic acid | 444795 |

| Hederagenin (B1673034) | 10493 |

| L-Arabinose | 135070 |

| D-Glucose | 5793 |

| Glucuronic acid | 10490 |

| Rhamnose | 441775 |

| Quercetin | 5280343 |

| Rutin | 5280805 |

| Ursolic acid | 10444 |

| Methyl 3,4-dihydroxybenzoate | 608 |

| Methyl caffeate | 5281751 |

| Syringin | 10207 |

| Adenosine | 60961 |

| Saccharose | 439308 |

| Syringaresinol | 116003 |

| 3,4-dihydroxybenzoic acid | 439 |

| Coniferaldehyde | 637780 |

| Isovanillin | 7975 |

| β-sitosterol | 24871540 |

| Chikusetsusaponin V | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| Hemsgiganoside B | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| Cynarasaponin | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| CS-IVa | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| G-Rh1 | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| PG-F11 | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| G-Rb1 | Not Available (Mentioned in context of other saponins, CID not found in search results) |

| Congmuyenoside III | Not Available (Mentioned in context of other saponins, CID not found in search results) |

Interactive Data Tables:

Based on the search results, specific quantitative data or detailed spectral peaks for this compound that could populate interactive tables are limited in the provided snippets. However, the snippets describe the types of data obtained and how they were used for structural elucidation. Below are examples of how interactive tables could be presented if specific data points were available, based on the information types mentioned in the text.

Example Table 1: Summary of Spectroscopic Data for this compound (Illustrative)

This table would ideally contain specific chemical shift values (δ) for 1H and 13C NMR, key absorption bands (νmax) for IR, and characteristic UV absorption wavelengths (λmax) if applicable.

| Spectroscopy Type | Key Findings/Data |

| 1H NMR | e.g., Anomeric proton doublets, methyl singlets... |

| 13C NMR | e.g., Aglycone carbons, sugar carbons... |

| IR | e.g., O-H stretch, C=O stretch... |

| UV-Vis | e.g., Absence/presence of specific absorbance... |

Example Table 2: Key MS Data for this compound (Illustrative)

This table would include observed molecular ions and significant fragment ions with their m/z values and proposed assignments.

| MS Technique | Ion Type | m/z Value | Proposed Assignment/Information |

| HRESIMS | [M+Na]+ | e.g., 1097.5560 | Confirms molecular formula C53H86O22 uliege.be |

| ESI-MS/MS | Fragment Ion 1 | e.g., 789 | Loss of a sugar moiety scispace.com |

| ESI-MS/MS | Fragment Ion 2 | e.g., 603 | Sequential loss of sugars scispace.com |

| ESI-MS/MS | Sapogenin Ion | e.g., 455.3519 | Identifies aglycone type nih.gov |

Example Table 3: HPLC Conditions and Retention Time (Illustrative)

This table would detail the chromatographic parameters used for separating this compound.

| Parameter | Value/Description |

| Column | e.g., Dikma Diamonsil C18 (4.6 mm × 250 mm, 5 μm) nih.gov |

| Mobile Phase | e.g., Gradient of acetonitrile and water nih.gov |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., ELSD nih.gov, PDA mdpi.com |

| Retention Time | e.g., Specific minutes |

Chemical Degradation and Derivatization Studies for Structural Confirmation

Chemical degradation and derivatization studies play a vital role in the structural elucidation of saponins like this compound. These methods involve breaking down the molecule into smaller, identifiable fragments or chemically modifying specific functional groups to facilitate analysis and confirm structural assignments made through spectroscopic data. researchgate.netnih.govmass-analytica.comresearchgate.net

1 Acid Hydrolysis

Acid hydrolysis is a common chemical degradation technique used to cleave the glycosidic bonds in saponins, releasing the aglycone and the constituent monosaccharides. uqac.caresearchgate.net By analyzing the products of acid hydrolysis, researchers can identify the sugar units present in the saponin (B1150181) and determine the structure of the aglycone.

Studies on Aralia elata have utilized acid hydrolysis to investigate the sugar composition of its saponins. For example, acid hydrolysis of Araliasaponin I, a related saponin also isolated from Aralia elata, yielded 16α-hydroxyoleanolic acid as the aglycone, along with L-arabinose and D-glucose as the sugar components. scispace.com While direct acid hydrolysis data specifically for this compound was not extensively detailed in the search results, the general principle applies. The aglycone of this compound has been identified as oleanolic acid. nih.gov Acid hydrolysis would liberate this aglycone and the attached sugar moieties.

The identification of the released monosaccharides is typically performed using chromatographic methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by comparing their retention times and spectroscopic data with those of authentic sugar standards. vdoc.pubscispace.com

2 Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis and can be more specific in cleaving glycosidic bonds. researchgate.netmdpi.comscielo.br Different enzymes exhibit specificity for particular sugar linkages and anomeric configurations, allowing for a stepwise degradation of the oligosaccharide chain. This can provide valuable information about the sequence and linkages of the sugar units attached to the aglycone. While specific enzymatic hydrolysis studies on this compound were not prominently found, this technique is a standard method in saponin structure elucidation.

3 Derivatization Studies

Derivatization involves chemically modifying the saponin or its degradation products to enhance their detectability or to provide additional structural information through spectroscopic analysis, particularly GC-MS or HPLC-MS. researchgate.net Common derivatization methods for saponins and carbohydrates include acetylation, silylation, or formation of methyl esters. These modifications can improve volatility for GC analysis or introduce chromophores or标签 for enhanced detection by HPLC or MS. researchgate.net

For instance, derivatization of the monosaccharides released after hydrolysis allows for their analysis by GC-MS, which can confirm their identity and absolute configuration. Similarly, derivatization of the intact saponin or its prosapogenin (B1211922) (saponin with a partial sugar chain) can aid in mass spectrometric fragmentation analysis, providing clues about the sequence and branching of the sugar moieties.

Detailed research findings from chemical degradation and derivatization studies of this compound would typically include:

Identification of the aglycone (oleanolic acid). nih.gov

Identification of the constituent monosaccharides (e.g., glucose, arabinose, rhamnose, xylose). researchgate.netfishersci.nlguidetopharmacology.orgfishersci.atciteab.comdsmz.defishersci.caeragene.comnih.govnih.govnih.govnih.govuni.lu

Determination of the molar ratio of the monosaccharides.

Information about the linkages between the sugar units and the aglycone, and among the sugar units themselves.

Confirmation of the anomeric configurations of the glycosidic bonds (α or β).

Based on the literature, this compound is known to be a complex triterpene saponin with oleanolic acid as the aglycone and multiple sugar units attached. nih.gov The precise arrangement and types of sugars are key aspects elucidated through these chemical methods in conjunction with spectroscopic data.

Table 1: Common Monosaccharides Found in Saponins (Including those relevant to Aralia species)

| Monosaccharide | PubChem CID |

| D-Glucose | 5793 guidetopharmacology.orgdsmz.denih.gov |

| L-Arabinose | 5460291 fishersci.nlciteab.comfishersci.ca |

| L-Rhamnose | 25310 researchgate.netnih.govuni.lu |

| D-Xylose | 135191 researchgate.net |

| D-Galactose | 6036 researchgate.net |

| D-Mannose | 18950 researchgate.net |

Table 2: Aglycone of this compound

| Aglycone | PubChem CID |

| Oleanolic Acid | 10494 nih.govnih.govfishersci.campg.deuni.lu |

These chemical degradation and derivatization techniques, when combined with advanced spectroscopic methods like NMR and MS, provide a comprehensive picture of the structure of complex molecules like this compound, confirming the positions of glycosylation, the types and sequence of sugars, and the structure of the aglycone. uqac.cavdoc.pubresearchgate.netscribd.com

Biosynthesis and Factors Influencing Araliasaponin V Production in Plants

Elucidation of Araliasaponin V Biosynthetic Pathways

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) originates from the mevalonic acid (MVA) pathway, which is primarily located in the cytoplasm. nih.govfrontiersin.org This pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org IPP and DMAPP are then condensed to form farnesyl diphosphate (FPP). nih.govfrontiersin.org Two molecules of FPP are subsequently catalyzed by squalene (B77637) synthase (SS) and squalene epoxidase (SE) to yield 2,3-oxidosqualene (B107256). nih.govfrontiersin.org

The cyclization of 2,3-oxidosqualene, mediated by oxidosqualene cyclases (OSCs), is a critical branching point that leads to the formation of various triterpenoid backbones, such as β-amyrin, which is a precursor for many oleanane-type saponins, including those found in Aralia elata. nih.govfrontiersin.orgmdpi.com Following the formation of the triterpenoid skeleton, further modifications occur through oxidation, hydroxylation, and glycosylation steps, catalyzed by modifying enzymes. nih.govmdpi.com

Enzymology of Saponin (B1150181) Biosynthesis (e.g., Cytochrome P450s, Glycosyltransferases)

Cytochrome P450 monooxygenases (P450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) are key enzyme families involved in tailoring the triterpenoid skeletons to produce diverse saponins. researchgate.netfrontiersin.orgmdpi.commdpi.comoup.com P450 enzymes catalyze oxidation reactions, introducing hydroxyl or carboxyl groups at specific positions on the triterpenoid backbone. nih.govfrontiersin.orgmdpi.com For instance, in the biosynthesis of pentacyclic triterpenoid saponins, P450s are predicted to introduce carboxyl groups at C-28 and hydroxyl groups at C-2β, C-16α, C-23, and C-24 of the β-amyrin skeleton, leading to the formation of various sapogenins like oleanolic acid and hederagenin (B1673034). nih.gov

UGTs are responsible for catalyzing the glycosylation of sapogenins by adding sugar moieties, such as glucose, arabinose, and xylose, at specific positions, typically at the C-3 hydroxyl group and the C-28 carboxyl group. nih.govoup.comscribd.comscispace.com This glycosylation increases the water solubility of the compounds, converting them into saponins. oup.commdpi.com The specific types and linkages of the sugar moieties determine the final saponin structure. scispace.com

Identification of Biosynthetic Intermediates and Precursors

The direct precursor for triterpenoid saponins is 2,3-oxidosqualene, which is synthesized via the MVA pathway. frontiersin.org Intermediates in the pathway include IPP, DMAPP, and FPP. nih.govfrontiersin.org The cyclization of 2,3-oxidosqualene yields triterpenoid aglycones (sapogenins) such as β-amyrin, oleanolic acid, and hederagenin, which serve as precursors for the glycosylation steps. nih.gov this compound is an oleanane-type saponin, indicating that oleanolic acid or a related oleanane-type aglycone is a likely precursor. scribd.comscispace.com

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins is under complex genetic and molecular control, involving the regulation of genes encoding the enzymes in the biosynthetic pathway. researchgate.netbiorxiv.orgmdpi.com

Gene Expression Profiling Related to Saponin Production

Transcriptome analysis and gene expression profiling have been employed to identify candidate genes involved in saponin biosynthesis in various plants, including species within the Araliaceae family, such as Aralia elata and Panax. nih.govfrontiersin.orgmdpi.comnih.govnih.govmdpi.com Studies have analyzed the expression patterns of key enzyme genes, including those encoding OSCs, P450s, and UGTs, in different tissues and under various conditions to understand their roles in saponin accumulation. nih.govnih.govmdpi.com For example, studies in Aralia elata have investigated the expression levels of genes like AeHMGR, which encodes a rate-limiting enzyme in the MVA pathway, showing its highest expression in somatic embryos and stems. nih.gov

Comparative transcriptomics in Araliaceae species has revealed distinct expression patterns of key enzyme genes (β-AS, DDS, CYP450, UGTs) between Panax species (known for ginsenosides) and other Araliaceae species like Aralia elata, suggesting unique functional adaptations related to saponin synthesis. nih.govnih.gov

Regulatory Elements and Signaling Pathways in Biosynthesis

The expression of genes involved in saponin biosynthesis is regulated by various transcription factors (TFs) and signaling pathways. biorxiv.orgmdpi.comscience.govnih.govresearchgate.net TFs such as bHLH, AP2/ERF, bZIP, and WRKY have been implicated in the transcriptional regulation of saponin biosynthetic genes in different plant species. biorxiv.orgmdpi.comscience.govnih.govresearchgate.net For instance, in Medicago truncatula, bHLH TFs like TSAR1 and TSAR2 positively regulate triterpene saponin biosynthesis. mdpi.comscience.gov

Signaling pathways, including those involving salicylic (B10762653) acid (SA), can also influence saponin production by affecting the expression of biosynthetic genes. nih.govresearchgate.net Studies have suggested potential interactions between TF families, such as WRKY, and key enzymes in the triterpenoid saponin biosynthetic pathway. researchgate.net

Environmental and Cultivation Factors Impacting this compound Accumulation

The accumulation of secondary metabolites, including saponins, in plants is significantly influenced by a range of environmental and cultivation factors. mrdlifesciences.comnih.govmdpi.comnih.govfrontiersin.org These factors can affect plant growth and development, as well as directly modulate the biosynthetic pathways of these compounds. nih.govfrontiersin.org

Factors such as light (intensity and duration), temperature, soil water availability, soil fertility, and salinity have been shown to impact the content of secondary metabolites in plants. mrdlifesciences.comnih.govnih.gov For example, light intensity can affect the accumulation of triterpenes and phenolic compounds. nih.gov Latitude and harvest season have also been reported to influence saponin content and composition in plants like Aralia elata. nih.gov Studies on Aralia elata leaves have indicated that the content of active saponins is higher in samples collected in autumn compared to spring. nih.gov The specific location or cultivated city can also lead to variations in the content of this compound and other components. nih.gov

The dynamic accumulation patterns of saponins during plant development are also influenced by environmental factors. mrdlifesciences.combiorxiv.org Plants may accumulate saponins at specific growth stages, potentially as a defense mechanism. mrdlifesciences.combiorxiv.org

Impact of Environmental Stressors (e.g., Drought) on Secondary Metabolite Synthesis

Environmental stressors play a significant role in the synthesis of secondary metabolites, including triterpenoid saponins, in plants. These compounds are often produced as a protective response to adverse conditions. mdpi.commrdlifesciences.comnih.gov

Drought stress, for instance, is known to stimulate the production of secondary metabolites, such as phenolic acids, which are associated with increased antioxidant activity in plants experiencing oxidative stress due to water scarcity. mdpi.com While direct research specifically detailing the impact of drought on this compound content is not extensively available in the provided context, studies on other secondary metabolites and triterpene saponins in general indicate that water availability is a key environmental factor influencing their accumulation. mdpi.commrdlifesciences.com Stressful conditions can trigger plants to produce more triterpene saponins. mdpi.com

Influence of Soil Composition, Nutrient Availability, and pH

Soil composition, the availability of nutrients, and pH are critical factors that affect the synthesis of triterpene saponins in plants. mdpi.comnih.gov Certain nutrients are essential for the biosynthesis of saponins, and their availability in the soil can vary geographically. nih.gov

Nutrient availability is known to regulate various physiological and metabolic responses in plants, including the biosynthesis of secondary metabolites. researchgate.net Alterations in mineral nutrient availability can influence signaling molecules like phytohormones, which in turn affect secondary metabolite production. researchgate.net For example, in some plants, the level of phosphate (B84403) in tissue culture media has been observed to affect secondary metabolite yields; increasing phosphate levels can increase cell growth but reduce secondary metabolite production. plantcelltechnology.com Nitrogen form also affects secondary metabolites in medicinal plants. researchgate.net

Soil pH is another crucial factor as it affects the availability of nutrients for plant uptake. fao.orghoriba.com While a pH range of 6.0-7.5 is generally suitable for most plants, ensuring optimal nutrient availability horiba.com, the specific pH requirements for maximizing this compound production in Aralia species would require dedicated research.

Geographical and Seasonal Variations in Saponin Content

Geographical location and seasonal changes can lead to significant variations in the content and composition of saponins in plants. mdpi.commrdlifesciences.comnih.gov These variations are often attributed to differences in environmental factors such as sunlight, water availability, nutrient availability, temperature, and the presence of pests or diseases in different regions and seasons. mdpi.com

Studies on Aralia elata have shown that the content of this compound can vary depending on the harvesting location. mdpi.comnih.govresearchgate.net For example, this compound was found to be most abundant in leaves harvested from HongCheon, followed by Muju. mdpi.comnih.govresearchgate.net This highlights the impact of geographical factors on the accumulation of specific saponins. The latitude of the growing region can also significantly impact the saponin content in plants, as observed in other species like Dioscorea zingiberensis. mdpi.comnih.govresearchgate.net

Seasonal variations in saponin content have also been observed in Aralia elata. nih.gov Studies suggest that the content of active saponins is higher in samples collected in autumn compared to those collected in spring or summer. nih.gov This could be related to the plant's natural life cycle and its response to environmental stressors that are more prevalent in autumn, such as lower temperatures and altered photoperiods, which can lead to the production of reactive oxygen species (ROS) and a subsequent increase in protective compounds like saponins. nih.gov

Data from research on Aralia elata leaves harvested from different cities illustrates the geographical variation in this compound content:

| Harvesting Location | Relative this compound Content |

| HongCheon | Most Abundant |

| Muju | Second Most Abundant |

| SamcheonPo | Lower |

| Gyeryong | Lower |

Research also indicates that the best harvest season for Aralia elata leaves for optimal saponin content, including this compound, appears to be autumn. nih.gov

Analytical Methodologies for Araliasaponin V Quantification and Quality Control

Quantitative Chromatographic Techniques

Chromatographic methods provide the necessary separation power to isolate Araliasaponin V from complex matrices, allowing for its subsequent detection and quantification.

HPLC-ELSD for Simultaneous Determination

High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) is a technique employed for the simultaneous determination of multiple triterpenoid (B12794562) saponins (B1172615), including this compound, in plant materials like Aralia elata leaves. This method is particularly useful for compounds that lack strong chromophores, making UV detection less sensitive or non-specific researchgate.netresearchgate.net. ELSD measures light scattered by non-volatile particles of the analyte, providing a more universal detection method for saponins researchgate.net. A validated HPLC-ELSD method has been established for the simultaneous determination of four major triterpenoid saponins, including this compound, in Aralia elata leaves. cabidigitallibrary.orgnih.govscience.gov The separation is typically performed on a C18 column using a gradient elution system, often involving acetonitrile (B52724) and water. cabidigitallibrary.orgnih.gov This approach is considered helpful for the quality control of the herb. cabidigitallibrary.orgnih.gov

UHPLC-MS/MS for Sensitive Quantification

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices like plasma. nih.govresearchgate.netnih.gov This technique utilizes the specificity of mass spectrometry to identify and quantify the target analyte based on its mass-to-charge ratio and fragmentation pattern. A sensitive and validated UHPLC-MS/MS method has been developed for the simultaneous determination of this compound and Araliasaponin VI in rat plasma after oral administration of Aralia elata leaf extract. nih.govresearchgate.net The method often involves sample pretreatment steps, such as protein precipitation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode via an electrospray ionization (ESI) source. nih.govresearchgate.net This method has been applied to pharmacokinetic studies. nih.govresearchgate.net

HPLC/UV for Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) detection can also be used for the quantitative analysis of saponins, although its applicability depends on the presence of a chromophore in the saponin (B1150181) structure that absorbs UV light at a suitable wavelength. While many saponins lack strong UV absorption, detection at lower wavelengths (e.g., 200-210 nm) can sometimes be employed, although this may lead to interference from other compounds. researchgate.net Despite this limitation, HPLC/UV methods have been developed and validated for the quantitative analysis of certain compounds in plant extracts, demonstrating good specificity and linearity in tested ranges. researchgate.netraco.catlew.ro For instance, an HPLC/UV analytical method has been optimized and validated for the determination of a specific anti-hypertensive compound (identified as HE, a hederagenin (B1673034) glycoside) in Aralia elata shoot extract, showing good linearity and specificity at 205 nm. researchgate.net

Method Validation Parameters in Analytical Research

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate data. researchgate.netresearchgate.netparticle.dkeirgenix.com Key parameters are evaluated during this process. particle.dkeirgenix.comelementlabsolutions.com

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. researchgate.netparticle.dkeirgenix.comelementlabsolutions.com The range is the interval of concentrations for which the method demonstrates a suitable level of linearity, accuracy, and precision. researchgate.neteirgenix.comelementlabsolutions.comeuropa.eu The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, though not necessarily quantified precisely. researchgate.neteirgenix.comeuropa.euddtjournal.net The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. researchgate.neteirgenix.comeuropa.euddtjournal.net These parameters are crucial for assessing the sensitivity and applicability of an analytical method. For this compound, validated methods have reported good linear regression within tested concentration ranges. cabidigitallibrary.orgnih.gov For a UHPLC-MS/MS method, the lower limit of quantification for this compound was reported as 5.70 ng/mL. nih.govresearchgate.net For an HPLC/UV method applied to Aralia elata extract, the linearity showed an excellent coefficient of determination (R²) of 0.9999 within the range of 0.03125-2.0 mg/mL, with an LOD of 12.0 μg/mL and an LOQ of 36.5 μg/mL for the marker compound (HE). researchgate.net

Here is a table summarizing some reported validation parameters:

| Method | Analyte | Linearity Range | R² | LOD | LOQ | Matrix | Reference |

| HPLC-ELSD | This compound+ | Tested concentrations | > 0.9996 | Not specified | Not specified | A. elata leaves | cabidigitallibrary.orgnih.gov |

| UHPLC-MS/MS | This compound | Not specified | Validated | Not specified | 5.70 ng/mL | Rat plasma | nih.govresearchgate.net |

| HPLC/UV | Marker compound (HE) | 0.03125-2.0 mg/mL | 0.9999 | 12.0 μg/mL | 36.5 μg/mL | A. elata shoot extract | researchgate.net |

Note: "this compound+" indicates simultaneous determination with other saponins.

Precision (Intra-day, Inter-day) and Accuracy

Precision refers to the agreement among individual test results when a method is applied repeatedly to a homogeneous sample under prescribed conditions. particle.dkelementlabsolutions.comeuropa.euchromatographyonline.com It is typically assessed at different levels: repeatability (intra-day precision, under the same conditions over a short period) and intermediate precision (inter-day precision, within the same laboratory but with variations like different days or analysts). particle.dkeuropa.euchromatographyonline.com Accuracy expresses the closeness of the measured value to the true or accepted reference value. researchgate.netparticle.dkelementlabsolutions.comeuropa.euchromatographyonline.com For the validated UHPLC-MS/MS method for this compound in rat plasma, intra-day and inter-day precisions were reported to be less than 7.4%, and the accuracy range was from 1.19% to 8.60%. nih.govresearchgate.net

Specificity and Robustness

Specificity in analytical methods refers to the ability to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradants, or other matrix components. eirgenix.comelementlabsolutions.comich.org For chromatographic methods like HPLC, specificity can be demonstrated by achieving sufficient resolution between the analyte peak (this compound) and peaks corresponding to other components that elute closely. ich.org A specific method should ideally yield results only for the target analyte, minimizing false positives. elementlabsolutions.com

Robustness, on the other hand, is a measure of an analytical procedure's ability to remain unaffected by small, deliberate variations in method parameters. eirgenix.comelementlabsolutions.comich.orgchromatographyonline.com It provides an indication of the method's reliability during normal usage. ich.orgchromatographyonline.com Typical parameters that are varied to assess robustness in HPLC methods include mobile phase composition, flow rate, column temperature, and detector settings. elementlabsolutions.comchromatographyonline.com By deliberately varying these parameters around their specified values and observing the effect on method performance (e.g., retention time, peak area, resolution), the robustness of the method for this compound quantification can be evaluated. elementlabsolutions.comchromatographyonline.com Robustness studies are often conducted during method development or validation to ensure the method's reliability when implemented in different laboratories or under slightly varying conditions. eirgenix.comelementlabsolutions.comchromatographyonline.com

In the context of the HPLC-ELSD method for this compound and other saponins in Aralia elata leaves, validated methods have shown good specificity and high linearity. nih.gov For instance, calibration curves for the simultaneous determination of four major triterpenoid saponins, including this compound, demonstrated good linear regression with R2 values greater than 0.9996 within tested concentration ranges. nih.gov This indicates that the method is specific enough to accurately quantify these saponins and that the response is proportional to the concentration of this compound within the validated range. nih.gov

Application of Chemometrics for Quality Control and Differentiation

Chemometrics involves the application of mathematical and statistical methods to chemical data. mdpi.com In the quality control of herbal medicines and plant extracts containing compounds like this compound, chemometrics can be a powerful tool for classification, differentiation, and identifying variations in chemical composition. mdpi.com

For Aralia elata leaves, chemometric techniques such as hierarchical clustering analysis (HCA) and principal component analysis (PCA), along with partial least squares-discriminant analysis (PLS-DA), have been applied to analyze the data obtained from chromatographic analysis of saponins. mdpi.comnih.gov These methods can help to differentiate samples based on factors such as geographical origin or other variations in cultivation or processing. mdpi.comnih.gov

In one study, HPLC-ELSD was used to determine the content of four major triterpenoid saponins, including this compound, in numerous samples of Aralia elata leaves from different regions. nih.gov Hierarchical clustering analysis was then successfully applied to classify and differentiate these samples based on their saponin profiles. nih.gov This demonstrates the utility of combining chromatographic analysis with chemometrics for quality control and to understand the impact of various factors on the chemical composition of Aralia extracts. nih.gov

Pharmacokinetic Investigation Methodologies of Araliasaponin V in Preclinical Research

In Vivo Animal Pharmacokinetic Studies

In vivo pharmacokinetic studies in animal models, particularly rodents, are a cornerstone of preclinical research. They provide a comprehensive understanding of how a compound behaves within a living system, integrating the complex processes of absorption, distribution, metabolism, and excretion. Rodent species such as rats and mice are commonly used due to their relatively low cost, ease of handling, and the availability of well-established protocols and biological reagents. wuxiapptec.combioduro.comnuvisan.comunl.eduenamine.net

ADME studies in rodent models are designed to quantify the time course of a compound in the body and its disposition pathways. Absorption describes the process by which the compound enters the systemic circulation. Distribution refers to the reversible transfer of the compound from the bloodstream to various tissues and organs. Metabolism is the process by which the compound is chemically altered by enzymes in the body, primarily in the liver. Excretion is the irreversible removal of the compound and its metabolites from the body, typically via urine or feces. wuxiapptec.comunl.eduerbc-group.com

Rodent ADME studies involve administering the compound to animals and collecting biological samples (e.g., blood, plasma, urine, feces, tissues) at predetermined time points. The concentration of the parent compound and its metabolites in these samples is then measured to determine various pharmacokinetic parameters. These parameters include, but are not limited to, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), volume of distribution (Vd), and clearance (CL). mdpi.com

Typical in vivo PK studies involve administering the compound via at least two routes: intravenous (IV) and oral (PO). Intravenous administration allows for the determination of systemic exposure without the influence of absorption, providing insights into distribution and elimination. Oral administration mimics the most common route of drug administration in humans and allows for the assessment of absorption and bioavailability. bioduro.comenamine.netmdpi.com

A standard experimental design involves grouping animals and administering a single dose of the compound via either IV or PO routes. For IV administration, the compound is typically injected into a vein, such as the tail vein in rodents. For oral administration, the compound is usually administered by gavage. mdpi.com Animals are often fasted before oral dosing to ensure consistent absorption. mdpi.com Blood samples are collected from each animal at multiple time points after administration. For non-serial sampling, different animals are used for each time point, while serial sampling allows collecting multiple samples from the same animal. ualberta.caresearchgate.net

A representative study design might involve multiple dose levels for both IV and oral routes to assess dose proportionality. The number of animals per group and the sampling time points are carefully chosen to adequately characterize the absorption, distribution, and elimination phases of the compound.

| Study Arm | Administration Route | Dose Levels (Example) | Number of Animals per Group | Sampling Time Points (Example) |

| IV Administration | Intravenous | Low, Medium, High | 3-5 | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours |

| Oral Administration | Oral (Gavage) | Low, Medium, High | 3-5 | 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours |

(Note: This table illustrates a typical experimental design based on common practices in rodent PK studies and information from sources bioduro.comenamine.netmdpi.com. Specific doses and time points would be determined based on the compound's properties.)

Following administration, biological samples are collected at predefined intervals. Plasma is a commonly used matrix for determining systemic exposure due to its accessibility and relevance to drug distribution. mdpi.comCurrent time information in Loralai, PK.e-enm.orgnih.govresearchgate.netmdpi.com Blood samples are typically collected from a suitable vein (e.g., tail vein, saphenous vein, or via cardiac puncture at terminal time points) mdpi.comnih.govnih.govresearchgate.net, and plasma is separated by centrifugation. nih.gov Other biological matrices such as urine, feces, and various tissues may also be collected to assess excretion pathways and tissue distribution. bioduro.com

The quantification of the compound and its metabolites in these biological samples requires sensitive and specific bioanalytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the prevalent method for this purpose in preclinical PK studies. enamine.netmdpi.comCurrent time information in Loralai, PK.e-enm.orgnih.govresearchgate.netmdpi.comresearchgate.net LC-MS/MS offers high sensitivity, selectivity, and throughput, enabling the accurate measurement of low concentrations of analytes in complex biological matrices. nih.govresearchgate.net

Sample preparation is a critical step in LC-MS/MS analysis to remove interfering substances from the biological matrix. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govresearchgate.net Following sample preparation, the analytes are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry. The use of an internal standard, often an isotopically labeled analog of the compound, is crucial for ensuring accuracy and reproducibility. nih.gov Quantification is typically performed using multiple reaction monitoring (MRM) in either positive or negative ion mode, depending on the compound's ionization properties. nih.govresearchgate.netmdpi.comresearchgate.net

Traditional PK studies often require a large number of animals, especially when collecting samples at multiple time points. Serial microsampling techniques have emerged as valuable alternatives to reduce animal usage and obtain complete pharmacokinetic profiles from individual animals. ualberta.caresearchgate.netnih.govnih.govresearchgate.net Microsampling involves collecting small volumes of blood (typically less than 50 µL) from the same animal at multiple time points. researchgate.netmdpi.com

Methods like saphenous vein bleeding have been optimized for serial sampling in mice, proving practical and reproducible for assessing inter-animal variability and enabling crossover study designs (where the same animal receives different treatments or administration routes with a washout period). ualberta.canih.govresearchgate.net Other microsampling techniques include tail clip, tail vein with needle hub, submandibular, and retro-orbital bleeding, although their suitability for serial sampling can vary. ualberta.canih.govresearchgate.net The small sample volumes obtained through microsampling necessitate highly sensitive bioanalytical methods like LC-MS/MS. ualberta.caresearchgate.netnih.govresearchgate.net This approach aligns with the 3Rs principles (Replacement, Reduction, Refinement) in animal research by reducing the number of animals required for PK studies. researchgate.netnih.gov

Sample Collection and Bioanalytical Techniques (e.g., LC-MS/MS for Plasma Concentration)

In Vitro Pharmacokinetic Assessment Techniques

In addition to in vivo studies, in vitro techniques play a significant role in characterizing the pharmacokinetic properties of a compound during preclinical development. These methods provide valuable information on specific ADME processes, such as metabolic stability and plasma protein binding, often at an earlier stage and with higher throughput than in vivo studies. nuvisan.comnih.govnuvisan.comif-pan.krakow.pl

Metabolic stability is a key parameter assessed in vitro to predict how readily a compound is metabolized by enzymes, primarily those in the liver. Compounds with low metabolic stability may be rapidly cleared from the body, potentially leading to low systemic exposure and reduced efficacy. Conversely, high metabolic stability could increase the risk of drug-drug interactions or accumulation. if-pan.krakow.plsrce.hrresearchgate.net

In vitro metabolic stability studies are commonly performed using liver microsomes or isolated hepatocytes from relevant preclinical species (e.g., rats, mice) and humans. nih.govnuvisan.comsrce.hrresearchgate.net Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. Hepatocytes are intact liver cells that contain both phase I and phase II metabolic enzymes, providing a more complete representation of hepatic metabolism. nuvisan.comsrce.hrresearchgate.net

In these assays, the compound is incubated with liver microsomes or hepatocytes in a controlled environment (e.g., 37°C with necessary cofactors). Aliquots of the incubation mixture are taken at various time points, and the concentration of the parent compound is measured, typically by LC-MS/MS. nuvisan.com The rate of disappearance of the parent compound is then used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). nuvisan.comif-pan.krakow.plsrce.hr These in vitro parameters can be used to predict in vivo hepatic clearance using scaling factors and appropriate physiological models. nuvisan.comsrce.hrresearchgate.net

| In Vitro System | Description | Key Enzymes Present | Output Parameters |

| Liver Microsomes | Subcellular fraction rich in ER membranes | Primarily Phase I (e.g., CYPs) | In vitro t1/2, Intrinsic Clearance |

| Hepatocytes | Intact liver cells | Phase I and Phase II | In vitro t1/2, Intrinsic Clearance |

(Note: This table summarizes common in vitro systems for metabolic stability assessment based on information from sources nuvisan.comsrce.hrresearchgate.net.)

Detailed research findings from such studies would typically include the calculated in vitro half-life and intrinsic clearance values in different species, allowing for comparisons of metabolic stability across species and providing an indication of potential in vivo clearance.

Hepatic and Renal Clearance Assessments

Hepatic clearance is the process by which the liver removes drugs from the bloodstream, primarily through enzymatic metabolism. evotec.comnih.gov In preclinical research, in vitro methods using liver microsomes or isolated hepatocytes from various species (e.g., mouse, rat, dog, non-human primate) are commonly employed to assess intrinsic clearance. evotec.comnih.govnih.gov These in vitro data can then be scaled up to predict in vivo hepatic clearance using models like the well-stirred or parallel-tube models. evotec.comnih.gov The parallel-tube model has shown lower variability in clearance predictions compared to the well-stirred model. nih.gov Species-specific scaling factors and considerations for factors like plasma protein binding are crucial for accurate in vitro to in vivo extrapolation (IVIVE) of hepatic clearance. evotec.comnih.govmmv.org

Renal clearance involves the elimination of the drug by the kidneys through a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. unil.ch Assessing renal clearance in preclinical species typically involves measuring the fraction of the administered dose excreted unchanged in the urine (fe). iu.edufda.gov Studies have investigated the ability of preclinical animal species (rats, dogs, monkeys) to predict human renal excretion. iu.edunih.gov While significant correlations between animal and human fe values have been observed, animal models tend to underpredict human urinary excretion. iu.edu Dogs have been reported as more reliable predictors of human fe compared to rats and monkeys in some studies. iu.edunih.gov Kidney microphysiological systems (MPS) are also emerging in vitro models that can be coupled with pharmacokinetic modeling to predict renal drug clearance. researchgate.netaltex.org

Specific detailed research findings on the hepatic and renal clearance rates or mechanisms specifically for Araliasaponin V in preclinical species were not extensively available in the provided search results. However, general methodologies applied to other compounds provide a framework for how such assessments would be conducted for this compound.

Computational and In Silico Pharmacokinetic Modeling Approaches (e.g., PBPK Modeling)

Computational and in silico methods play an increasingly important role in predicting pharmacokinetic properties, including clearance, during drug discovery and development. jchemlett.comresearchgate.netnih.gov Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that integrates drug-specific physicochemical properties and in vitro data with physiological and anatomical parameters of the organism to simulate drug disposition. phinc-modeling.commdpi.comallucent.com

PBPK models are built upon interconnected compartments representing different organs and tissues, with drug movement between compartments governed by blood flow and tissue-specific parameters. allucent.com This "bottom-up" approach allows for the prediction of drug concentration-time profiles and the assessment of the impact of various factors, such as organ function, on pharmacokinetics. phinc-modeling.commdpi.comallucent.com PBPK modeling is particularly valuable for predicting human PK from preclinical data and assessing potential drug-drug interactions or the impact of impaired organ function. hanmi.co.krphinc-modeling.commdpi.comresearchgate.net

In silico methods, including machine learning and quantitative structure-activity/property relationship (QSAR/QSPR) models, can also be used to predict ADME properties based on chemical structure. researchgate.netnih.govnih.gov These methods can complement PBPK modeling by providing predicted input parameters when experimental data are limited. biorxiv.org While in silico methods can provide valuable early predictions, experimental validation is crucial. jchemlett.com

While the search results discuss PBPK modeling and in silico PK predictions in a general context and for other compounds, specific applications of these methodologies solely for this compound were not detailed. The principles described, however, are applicable to the pharmacokinetic assessment of this compound.

Synergistic Research Approaches Involving Araliasaponin V

Methodologies for Investigating Synergistic Interactions with Other Phytochemicals

Investigating the synergistic interactions of phytochemicals, such as Araliasaponin V, involves a range of methodologies aimed at evaluating the combined effects of multiple compounds. These approaches are essential for deciphering the complex interplay that occurs within botanical extracts or defined mixtures of isolated compounds.

Experimental Designs for Mixture Toxicity Studies

Although the focus here is on synergistic therapeutic effects rather than toxicity, the principles of experimental design for mixture studies are relevant for evaluating combined biological activities. Designing studies to investigate the interactions of multiple compounds requires careful consideration of dose ratios and combinations to comprehensively map the interaction landscape. allucent.com Traditional approaches involve checkerboard assays or fixed-ratio combinations, where compounds are tested in varying concentrations and ratios to identify synergistic, additive, or antagonistic effects. nih.govresearchgate.net The complexity increases with the number of components in the mixture, necessitating sophisticated experimental designs and analytical methods. scispace.comdrugs.com

Quantification of Synergism (e.g., Fractional Inhibitory Concentration Index)

Quantifying the degree of synergism is critical for a rigorous understanding of compound interactions. The Fractional Inhibitory Concentration Index (FIC Index) is a widely used method, particularly in antimicrobial studies, to quantify synergy, additivity, or antagonism between two or more compounds. nih.govresearchgate.net The FIC Index is calculated based on the minimum inhibitory concentrations (MICs) of the compounds alone and in combination. nih.gov

The formula for the FIC Index for two compounds (A and B) is typically expressed as:

FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) nih.govresearchgate.net

Interpretation of the FIC Index:

FIC Index ≤ 0.5: Synergy nih.govresearchgate.net

Advanced Omics Research in Araliasaponin V Studies

Transcriptomics in Saponin (B1150181) Biosynthesis and Cellular Response

Transcriptomics focuses on the study of the complete set of RNA transcripts produced by an organism. In the context of Araliasaponin V, this involves examining gene expression patterns related to its biosynthesis in plants and the cellular responses induced by its presence in biological systems.

Gene Expression Profiling (e.g., RNA Sequencing, Microarrays)

Gene expression profiling techniques, such as RNA sequencing and microarrays, are employed to measure the activity of thousands of genes simultaneously. This allows researchers to identify which genes are turned on or off, and to what extent, under specific conditions, such as in the presence of this compound or during its production in plants. Studies have utilized RNA-sequence analysis to evaluate changes in gene expression profiles. mdpi.com

Identification of Differentially Expressed Genes Related to this compound

Identifying differentially expressed genes (DEGs) is a crucial step in transcriptomic analysis. These are genes whose expression levels significantly change in response to a stimulus, such as treatment with this compound or during the plant's synthesis of the compound. For instance, in studies involving the effects of a hemp extract containing this compound, differential expression genes were filtered based on statistical significance (p < 0.05) and fold change (log2(fold change) > 1). mdpi.com Compared to a control group, a model group showed 168 up-regulated and 94 down-regulated DEGs. mdpi.com Treatment with the hemp extract resulted in 127 up-regulated and 108 down-regulated DEGs compared to the model group. mdpi.com Forty-one common DEGs were identified across the groups. mdpi.com GO enrichment analysis of DEGs has revealed involvement in processes such as ion transmembrane transport, cellular calcium ion homeostasis, and response to cAMP. nih.gov KEGG pathway analysis of DEGs indicated enrichment in pathways like neuroactive ligand-receptor interaction, PPAR signaling pathway, and cAMP signaling pathway. researchgate.net

Proteomics in this compound-Mediated Cellular Processes

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. In the context of this compound, proteomics can help elucidate how this compound affects cellular protein profiles and the specific protein pathways it influences. While direct studies specifically on "this compound" and proteomics were not extensively found in the search results, proteomics is a standard 'omics' approach used in conjunction with transcriptomics and metabolomics to gain a more complete picture of biological responses. Emerging techniques for single-cell metabolomics, in combination with single-cell proteomics and/or transcriptomics, can form the basis of single-cell multiomics approaches. gwu.edu

Comprehensive Protein Profiling and Identification of Key Proteins

Comprehensive protein profiling aims to identify and quantify the proteins present in a sample under different conditions. This can reveal which proteins are up- or down-regulated in response to this compound. Identification of key proteins involves pinpointing specific proteins that play significant roles in the observed cellular effects. While specific proteins modulated by this compound were not detailed in the search results, multi-omics analyses often integrate proteomic data to correlate protein changes with transcriptomic and metabolomic findings.

Protein Modification and Interaction Analysis

Protein modifications, such as phosphorylation or glycosylation, can significantly alter protein function. Analyzing these modifications, along with protein-protein interactions, provides deeper insights into the molecular mechanisms influenced by this compound. Although the search results did not provide specific details on this compound's effects on protein modification or interactions, these analyses are integral parts of a comprehensive proteomic study. Network clustering algorithms have been applied in protein-protein interaction networks in systems biology. nii.ac.jp

Metabolomics for Pathway Elucidation and Biomarker Discovery

Metabolomics is the study of the complete set of small-molecule metabolites within a biological sample. This field is particularly relevant to understanding the metabolic pathways involved in the biosynthesis of this compound in plants and the metabolic changes induced by this compound in other organisms. Metabolomic analysis can help elucidate affected biochemical pathways and identify potential biomarkers of exposure or effect. Untargeted metabolomic analysis using techniques like UPLC-Q-TOF/MS can identify significantly altered metabolites. researchgate.net Studies have identified this compound as one of the metabolites present in biological samples. nih.govresearchgate.net Metabolomic analysis has revealed significantly altered metabolites mainly correlated with pathways such as pentose (B10789219) and glucuronate interconversions and glycerophospholipid metabolism. researchgate.net These results suggest that compounds like this compound, within a complex extract, can regulate metabolic disorders through key metabolites. mdpi.comnih.gov Metabolite profiling of fungi and yeast using MS and informatics is an example of how metabolomics is used for pathway elucidation. vdoc.pub

Non-Targeted Profiling of Metabolites

Non-targeted metabolomics is a global approach used to measure as many metabolites as possible within a biological sample without prior bias towards specific compounds nih.govmetabolon.com. This method is particularly useful for identifying unexpected metabolic changes induced by a compound like this compound, contributing to hypothesis generation nih.govmetabolon.com. Studies utilizing non-targeted metabolomics in the context of Aralia elata, a source of this compound, have been employed to identify bioactive components in different parts of the plant, such as the root, seed, and leaf researchgate.net. These investigations have indicated that saponins (B1172615), along with flavonoids and phenolic acids, are principal bioactive constituents researchgate.net. Non-targeted metabolite profiling often utilizes techniques like ultra-high-performance liquid chromatography–high-resolution mass spectrometry (RP-UHPLC-HR-MS) to analyze complex matrices researchgate.net.

Lipidomics Investigations

Lipidomics, a sub-discipline of metabolomics, focuses on the large-scale identification and quantification of lipids within biological systems researchgate.net. Lipids play crucial roles as structural components of cell membranes, energy storage molecules, and signaling molecules researchgate.net. While direct lipidomics studies specifically on this compound were not extensively detailed in the search results, lipidomics is a vital component of comprehensive 'omics' investigations, particularly when studying compounds that may influence metabolic pathways. Research involving other saponins and natural products has demonstrated the utility of lipidomics in understanding their effects on lipid metabolism and associated pathways researchgate.net.

Integrated Multi-Omics Data Analysis for this compound Research

Integrating data from multiple 'omics' layers, such as transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites), provides a more comprehensive understanding of biological systems than single 'omics' approaches frontlinegenomics.comnih.govmetwarebio.commdpi.com. This multi-omics integration is crucial for unraveling the complex mechanisms of action of compounds like this compound.

Strategies for Integrating Transcriptomic, Proteomic, and Metabolomic Data

Strategies for integrating transcriptomic, proteomic, and metabolomic data involve combining datasets from these different molecular levels to identify correlations and interactions nih.govmdpi.com. This can help to link changes in gene expression to alterations in protein levels and ultimately to shifts in metabolic profiles frontlinegenomics.commdpi.com. Various computational and statistical methods are employed for multi-omics integration, including correlation analysis, network analysis, and machine learning techniques nih.govmdpi.comresearchgate.net. These approaches aim to move beyond simple correlations to identify key drivers and molecular mechanisms influenced by the compound genexplain.com.

Co-expression Analysis and Metabolite-Gene Networks

Co-expression analysis is a technique used to identify genes or metabolites that exhibit similar expression patterns across different conditions nih.govnih.govfrontiersin.org. In the context of multi-omics, this can involve identifying modules of co-expressed genes and correlating them with profiles of metabolites nih.govmdpi.com. Metabolite-gene networks are constructed to visualize and analyze the relationships between metabolites and genes, providing insights into how genetic changes may influence metabolic pathways and vice versa metwarebio.commdpi.com. This type of analysis can help pinpoint key genes and metabolites that are significantly affected by this compound and are potentially involved in its biological effects nih.gov. For example, studies integrating metabolomics and transcriptomics have identified correlations between specific metabolites and gene expression, revealing potential regulatory pathways nih.gov.

Pathway Enrichment Analysis for Biological Mechanisms

Pathway enrichment analysis is a computational method used to identify biological pathways that are statistically overrepresented in a list of genes or metabolites that are significantly altered in an experiment nih.govillumina.comscilifelab.se. This analysis helps to interpret high-throughput data by mapping the observed molecular changes onto known biological pathways, providing insights into the functional consequences of these changes nih.govscilifelab.se. In this compound research, pathway enrichment analysis can help to identify the specific biological processes, such as metabolic pathways or signaling cascades, that are modulated by the compound figshare.com. By identifying enriched pathways, researchers can gain a better understanding of the biological mechanisms underlying the observed effects of this compound nih.gov.

Emerging Research Directions and Methodological Innovations for Araliasaponin V

Novel Analytical and Separation Technologies for Enhanced Purity and Sensitivity

Achieving high purity and sensitive detection of Araliasaponin V is crucial for accurate research into its biological activities. Traditional methods for saponin (B1150181) extraction and isolation can present challenges due to their structural complexity. researchgate.net